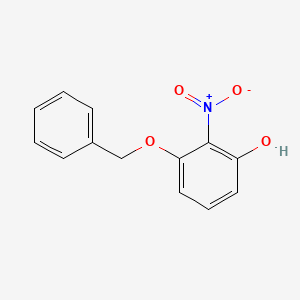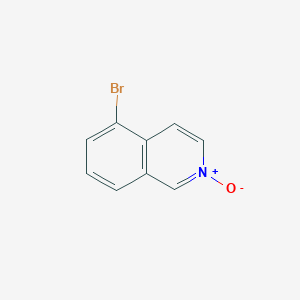
Isoquinoline, 5-bromo-, 2-oxide
Descripción general
Descripción
Isoquinoline, 5-bromo-, 2-oxide is a chemical compound related to the isoquinoline family, which is a structural isomer of quinoline. Isoquinolines are heterocyclic aromatic organic compounds that have a similar structure to quinoline but with the nitrogen atom in a different position. The 5-bromo- substitution indicates the presence of a bromine atom at the fifth position of the isoquinoline ring, and the 2-oxide denotes an oxygen atom double-bonded to the second position, forming an N-oxide.
Synthesis Analysis
The synthesis of isoquinoline derivatives can be achieved through various methods. For instance, a copper-catalyzed aerobic cyclization protocol has been developed to synthesize 5,6-dihydropyrrolo[2,1-a]isoquinolines, which involves a three-component reaction of tetrahydroisoquinolines with bromoketones and electron-deficient alkenes, using air as the terminal oxidant . Another method describes the base-promoted condensation reaction of homophthalic anhydride and 2-(bromomethyl)-benzonitrile to synthesize 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-ones . Additionally, a metal-free tandem dehydrogenative α-arylation reaction of propargylic alcohols with 2-alkynylbenzaldoximes has been developed to synthesize α-(4-bromo-isoquinolin-1-yl)-propenone skeletons .
Molecular Structure Analysis
Isoquinoline N-oxides, such as the compound , have been used as intermediates in various synthetic reactions. The molecular structure of these compounds is characterized by the presence of a nitrogen oxide group, which can influence the reactivity and stability of the molecule. For example, isoquinoline N-oxides have been used in base-controlled [3+3] cycloaddition reactions with azaoxyallyl cations to produce different outcomes depending on the base used .
Chemical Reactions Analysis
Isoquinoline derivatives can undergo a variety of chemical reactions. Palladium-catalyzed C-H activation and intramolecular addition of N-C annulation have been used to synthesize isoquinolin-1(2H)-ones from α-bromo ketones and benzamides . Furthermore, isoquinolinium bromochromate has been identified as an efficient reagent for the oxidation of aromatic amines and phenols, leading to the formation of azobenzenes and quinones .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives can vary widely depending on the substituents and functional groups present in the molecule. For instance, the synthesis of pyrrolo[2,1-a]isoquinolines via multicomponent 1,3-dipolar cycloaddition demonstrates the versatility of isoquinoline as a starting material for the creation of complex structures with potentially unique physical and chemical properties . The electrophilic cyclization of alkynylbenzaldoximes with diorganyl dichalcogenides promoted by Oxone is another example of the reactivity of isoquinoline derivatives, leading to the formation of isoquinoline-N-oxides with various substituents .
Aplicaciones Científicas De Investigación
Cycloaddition Reactions
Isoquinoline N-oxides, including 5-bromo-2-oxide derivatives, are involved in base-controlled cycloaddition reactions. These reactions are pivotal in organic synthesis, allowing for the creation of complex molecular structures. For example, a study demonstrated that treating isoquinoline N-oxides with α-halohydroxamates in the presence of sodium carbonate leads to specific cycloaddition products, showcasing the versatility of these compounds in synthetic chemistry (An, Xia, & Wu, 2016).
Natural Isoquinoline Alkaloids and SAR Activities
Isoquinoline N-oxides are significant in pharmacological research due to their presence in various plant species. These compounds exhibit a range of biological activities including antimicrobial and antitumor effects. A comprehensive review highlighted the importance of isoquinoline N-oxides as a source of leads in drug discovery, emphasizing their role in structure-activity relationship (SAR) studies (Dembitsky, Gloriozova, & Poroikov, 2015).
Synthesis of Isoquinoline Derivatives
The synthesis of α-(4-bromo-isoquinolin-1-yl)-propenones, using 4-bromo-isoquinoline-N-oxides, illustrates the role of isoquinoline derivatives in organic synthesis. This process involves a tandem reaction and highlights the potential of these compounds in the development of new organic molecules (Alatat et al., 2022).
Catalytic Synthesis Applications
Isoquinoline N-oxides serve as key intermediates in Rh(III)-catalyzed synthesis processes. This approach, involving C-H activation, is used to prepare multisubstituted isoquinoline and pyridine N-oxides under mild conditions, highlighting their utility in catalytic synthesis and organic chemistry (Shi et al., 2013).
Bioreductively Activated Prodrug System
Isoquinoline derivatives like 5-bromo-isoquinoline have potential applications in developing prodrug systems. These systems can be designed for selective drug delivery to hypoxic tissues, showcasing their potential in targeted therapeutic applications (Parveen et al., 1999).
Direcciones Futuras
Isoquinoline alkaloids are a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . Therefore, the development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years .
Propiedades
IUPAC Name |
5-bromo-2-oxidoisoquinolin-2-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-9-3-1-2-7-6-11(12)5-4-8(7)9/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMWTYNVRSUXFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C[N+](=C2)[O-])C(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinoline, 5-bromo-, 2-oxide | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

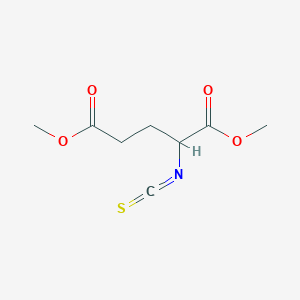
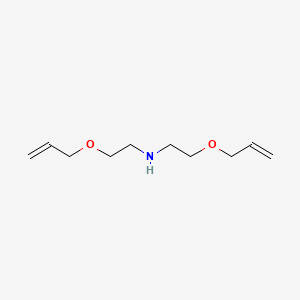
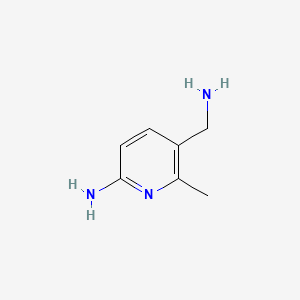
![7-(butylamino)-3-(4-ethylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3034715.png)
![1-[(4-Aminophenyl)methyl]piperidin-2-one](/img/structure/B3034717.png)
![2',4',5'-Trimethoxy-2'',2''-dimethylpyrano[5'',6'':6,7]isoflavone](/img/structure/B3034718.png)


![4-Chloro-1-isopropyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B3034725.png)
![3-Cyclohexene-1-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1R,6R)-rel-](/img/structure/B3034726.png)
![2-(6-([1,1'-biphenyl]-4-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylacetamide](/img/structure/B3034727.png)
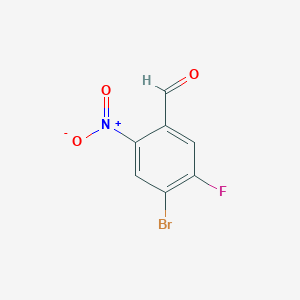
![3-[(4-chloro-2-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B3034733.png)
